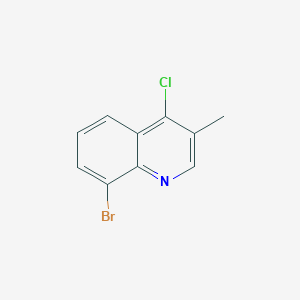
Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C8H7BrO4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-oxo-2H-pyran-5-carboxylate using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for bromination and subsequent purification steps can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 3-amino-2-oxo-2H-pyran-5-carboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, and catalysts like palladium on carbon.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone.
Major Products Formed
Substitution: Ethyl 3-amino-2-oxo-2H-pyran-5-carboxylate.
Reduction: Ethyl 3-amino-2-oxo-2H-pyran-5-carboxylate.
Oxidation: Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the pyran ring can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4,6-dimethyl-2H-pyran-5-carboxylate: Similar structure but with additional methyl groups.
Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group.
Properties
IUPAC Name |
ethyl 5-bromo-6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-2-12-7(10)5-3-6(9)8(11)13-4-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRYOXHXUJTJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)

![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)


![4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15330366.png)

![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)


![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)


